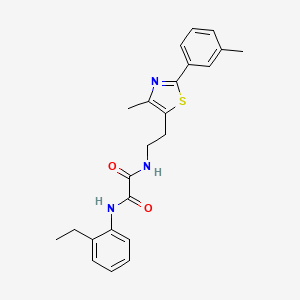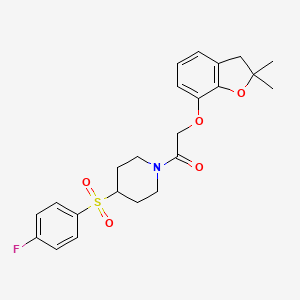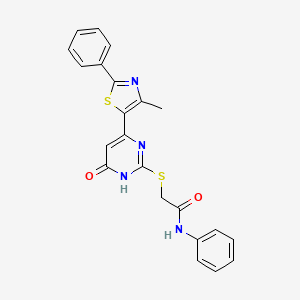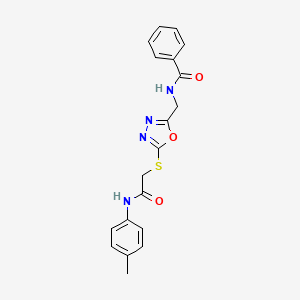![molecular formula C11H17N3O B2458760 N-[1-(1-Propan-2-ylpyrazol-3-yl)ethyl]prop-2-enamide CAS No. 2305527-96-0](/img/structure/B2458760.png)
N-[1-(1-Propan-2-ylpyrazol-3-yl)ethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1-Propan-2-ylpyrazol-3-yl)ethyl]prop-2-enamide, commonly known as IPPPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrazole derivatives and has a molecular formula of C12H18N2O.
Wirkmechanismus
The mechanism of action of IPPPE involves the inhibition of tubulin polymerization, which is essential for cell division. This inhibition leads to the arrest of the cell cycle, ultimately resulting in cell death.
Biochemical and Physiological Effects:
Studies have shown that IPPPE exhibits significant antitumor activity in various cancer cell lines, including breast, liver, and lung cancer. Additionally, IPPPE has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using IPPPE in lab experiments is its ability to inhibit tubulin polymerization, which is essential for cell division. This makes IPPPE a valuable tool for studying the mechanisms of cell division and the development of new anticancer drugs. However, one of the limitations of using IPPPE is its toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving IPPPE. One area of research is the development of new anticancer drugs based on IPPPE's mechanism of action. Additionally, IPPPE's ability to inhibit tubulin polymerization makes it a valuable tool for studying the mechanisms of cell division and the development of new cancer treatments. Finally, further research is needed to explore the potential applications of IPPPE in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, IPPPE is a promising compound with potential applications in various scientific fields. Its ability to inhibit tubulin polymerization makes it a valuable tool for studying the mechanisms of cell division and the development of new anticancer drugs. While there are limitations to its use in lab experiments, further research is needed to explore its potential applications in other fields.
Synthesemethoden
The synthesis of IPPPE can be achieved through a multistep process involving the reaction of 1-(1-propan-2-ylpyrazol-3-yl)ethanone with propargyl bromide in the presence of a base, followed by the reduction of the resulting compound with sodium borohydride. The final product is obtained by treating the resulting compound with acetic anhydride.
Wissenschaftliche Forschungsanwendungen
IPPPE has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is the development of new drugs. Studies have shown that IPPPE exhibits significant antitumor activity, making it a promising candidate for the development of anticancer drugs.
Eigenschaften
IUPAC Name |
N-[1-(1-propan-2-ylpyrazol-3-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-5-11(15)12-9(4)10-6-7-14(13-10)8(2)3/h5-9H,1H2,2-4H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMZXQLEDLVGMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C(C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2458677.png)
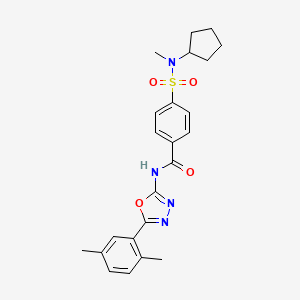
![(E)-3-[6-(Phenylmethoxycarbonylamino)pyridin-3-yl]prop-2-enoic acid](/img/structure/B2458680.png)

![cinnamyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate](/img/structure/B2458683.png)
![1-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide](/img/structure/B2458690.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2458691.png)

